molecular formula C9H8BrNO2 B8625645 6-Bromoethylbenzoxazolone

6-Bromoethylbenzoxazolone

Cat. No.: B8625645
M. Wt: 242.07 g/mol
InChI Key: CPLWKJWNQCWKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoethylbenzoxazolone is a chemical reagent of significant interest in organic synthesis and medicinal chemistry research. It is primarily utilized as a versatile synthetic intermediate or building block for the construction of more complex molecules. The benzoxazolone core is a privileged scaffold in drug discovery, known for conferring a wide range of pharmacological activities. Researchers value this bromoethyl derivative for its reactivity, which allows for further functionalization, particularly in metal-catalyzed cross-coupling reactions or nucleophilic substitutions, to create novel compound libraries. While the specific biological profile of this compound requires further investigation, compounds based on the benzoxazolone structure have been extensively studied and demonstrate diverse biological properties. These include potential antimicrobial, anticancer, and anti-inflammatory activities, making this core a valuable template in the development of new therapeutic agents . The bromoethyl side chain enhances the molecule's utility as an alkylating agent or a spacer for conjugating the pharmacophoric benzoxazolone unit to other molecular entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

6-(2-bromoethyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H8BrNO2/c10-4-3-6-1-2-7-8(5-6)13-9(12)11-7/h1-2,5H,3-4H2,(H,11,12)

InChI Key

CPLWKJWNQCWKQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCBr)OC(=O)N2

Origin of Product

United States

Historical Context of Benzoxazolone Chemistry

The study of benzoxazolone and its derivatives is a field with deep roots in the history of medicinal chemistry. The benzoxazolone nucleus has long been recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govbenthamdirect.comucl.ac.be This recognition stems from the observation that compounds containing this heterocyclic system exhibit a wide array of biological activities. nih.govbenthamdirect.comucl.ac.be

Early research into benzoxazolones focused on their synthesis and the exploration of their fundamental chemical properties. A common and well-established method for synthesizing the benzoxazolone core involves the cyclization of 2-aminophenol (B121084) derivatives. umn.edu Over the years, chemists have developed various synthetic strategies to access this important pharmacophore, including methods starting from nitroarenes or aryl halides. acs.org These synthetic advancements have been crucial in enabling the exploration of the diverse chemical space accessible from the benzoxazolone template.

Structural Significance of the Benzoxazolone Scaffold

The benzoxazolone scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to an oxazolone (B7731731) ring. ontosight.aiontosight.ai This unique arrangement of atoms confers upon it a set of physicochemical properties that make it an ideal starting point for drug design. nih.govresearchgate.net The structure possesses both lipophilic (the benzene ring) and hydrophilic (the carbamate (B1207046) portion) fragments within a single framework. nih.govresearchgate.netneu.edu.tr This dual nature is advantageous for influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. neu.edu.tr

Furthermore, the benzoxazolone core is considered a metabolically stable mimic of phenol, catechol, and other related moieties. nih.govbenthamdirect.comucl.ac.beacs.org This bioisosteric relationship means that benzoxazolone-containing compounds can often interact with biological targets in a similar manner to their phenolic counterparts, but with improved metabolic stability, which is a desirable characteristic in drug development. The pKa, electronic charge distribution, and chemical reactivity of benzoxazolones are similar to those of pyrocatechol. nih.govbenthamdirect.comucl.ac.be The structure allows for chemical modifications at various positions, particularly on the benzene ring and the nitrogen atom of the oxazolone ring, providing a wide range of possibilities for creating diverse derivatives. nih.govresearchgate.netwjarr.com

Academic Relevance of 6 Bromoethylbenzoxazolone As a Key Intermediate

Within the broader family of benzoxazolone derivatives, 6-Bromoethylbenzoxazolone stands out as a particularly valuable chemical intermediate. britannica.com An intermediate is a substance produced during a chemical reaction that is then used in a subsequent step to synthesize the final product. britannica.com The utility of this compound lies in the reactive handles it possesses: the bromoethyl group at the 6-position of the benzoxazolone core.

The bromine atom in the bromoethyl substituent is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular fragments at this position. For example, this compound can be reacted with various piperazine (B1678402) derivatives to synthesize compounds with potential neuroleptic activity. google.com These reactions are typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), and a suitable solvent like isopropanol (B130326) or ethanol (B145695). google.com The ability to readily form new carbon-nitrogen bonds makes this compound a versatile building block for constructing more complex molecules.

Overview of Research Trajectories for Benzoxazolone Derivatives

Precursor-Based Synthetic Routes

The synthesis of 6-bromo-3-ethyl-1,3-benzoxazol-2-one (B407235) is fundamentally built upon the strategic selection and manipulation of precursor molecules. The construction of the core benzoxazolone scaffold and the introduction of the bromo and ethyl substituents are achieved through carefully designed multi-step pathways and direct functionalization approaches.

Multi-step Synthetic Strategies

The creation of 6-bromoethylbenzoxazolone is typically accomplished through multi-step sequences that assemble the molecule from simpler, often commercially available, starting materials. A common strategy begins with a suitably substituted aminophenol, which undergoes cyclization to form the benzoxazolone ring, followed by subsequent functionalization.

One prominent pathway involves starting with 2-amino-4-bromophenol (B1269491). This precursor contains the necessary arrangement of amino and hydroxyl groups for cyclization and already possesses the bromine atom at the correct position on the benzene (B151609) ring. The cyclization to form the 6-bromo-1,3-benzoxazol-2(3H)-one intermediate can be achieved using reagents like phosgene (B1210022) equivalents or carbonyldiimidazole (CDI). Following the formation of the brominated benzoxazolone core, the final step is the introduction of the ethyl group onto the nitrogen atom (N-alkylation), typically using an ethyl halide such as ethyl iodide or ethyl bromide in the presence of a base.

Alternative multi-step strategies might involve creating the benzoxazolone ring first from a non-brominated precursor like 2-aminophenol (B121084), followed by regioselective bromination. Selective bromination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF), a method that can yield excellent regioselectivity and high product yields, often around 90-91%. Once the 6-bromobenzoxazolone intermediate is secured, the N-alkylation with an ethyl group proceeds as the final step.

More complex syntheses have been developed for related C(6)-substituted benzoxazolones, which provide a blueprint for potential alternative routes. For instance, a three-step sequence starting from boronic esters and bromo-nitrophenols can be employed. acs.orgcnr.it This involves a palladium-catalyzed cross-coupling reaction, followed by the reduction of the nitro group to an amine, and subsequent intramolecular cyclization using CDI to form the benzoxazolone ring. acs.orgcnr.it

A representative multi-step synthesis is outlined below:

StepReactionKey Reagents/PrecursorsPurpose
1Cyclization2-Amino-4-bromophenol, Carbonyldiimidazole (CDI)Formation of the 6-bromo-1,3-benzoxazol-2(3H)-one core.
2N-AlkylationEthyl iodide, Potassium carbonate (K₂CO₃)Introduction of the ethyl group at the N-3 position.

Strategic Functionalization Approaches to the Benzoxazolone Core

Functionalization of a pre-existing benzoxazolone core is a cornerstone of creating diverse derivatives, including this compound. These methods offer flexibility, allowing for the late-stage introduction of key functional groups.

The most direct functionalization to produce the target compound is the two-step process of bromination followed by N-alkylation (or vice-versa). As mentioned, electrophilic bromination using NBS is a highly effective method for introducing bromine at the C-6 position due to the directing effects of the heterocyclic system.

For introducing substituents at the C-6 position when starting with an unsubstituted benzoxazolone, palladium-catalyzed cross-coupling reactions are a powerful tool. acs.orgcnr.it While this is more commonly used for introducing carbon-based substituents, it highlights the advanced methods available for modifying the benzoxazolone skeleton.

Another advanced strategy involves a lithium-halogen exchange. Starting with 6-bromo-3H-1,3-benzoxazol-2-one, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures can generate a lithiated intermediate at the C-6 position. acs.orgcnr.itnih.gov This nucleophilic intermediate can then react with various electrophiles, offering a different pathway for functionalization, although this is less direct for synthesizing the title compound itself.

The key functionalization step to complete the synthesis is N-alkylation. The nitrogen atom of the 6-bromo-1,3-benzoxazol-2(3H)-one intermediate is deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form an anion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide to form the final product. researchgate.net

Optimization of Reaction Parameters

Solvent Effects on Reaction Efficiency

The choice of solvent can dramatically influence reaction rates and yields in the synthesis of benzoxazolones. For the cyclization of 2-aminophenol with aldehydes, a study demonstrated that among solvents like ethyl acetate, acetonitrile (B52724), and toluene (B28343), p-xylene (B151628) was the most effective at higher temperatures (140 °C). rsc.org For the N-alkylation step, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used as they can dissolve the ionic intermediates and reactants effectively without interfering with the nucleophilic substitution reaction. nih.govresearchgate.net

In halogenation reactions, the solvent choice is critical for controlling selectivity. The use of a protic organic solvent like methanol (B129727) during the chlorination of benzoxazol-2-one was shown to be crucial for suppressing the formation of di-substituted byproducts. google.com Similarly, for the bromination of the benzoxazolone core, solvents like DMF are often preferred.

Reaction StepSolventEffect/PurposeReference
Cyclizationp-XyleneFound to be the best solvent at 140 °C for a related benzoxazole (B165842) synthesis. rsc.org
N-AlkylationAcetonitrile (MeCN)Standard polar aprotic solvent for SN2-type reactions. nih.gov
BrominationDimethylformamide (DMF)Common solvent for regioselective bromination with NBS.
Lithium-Halogen ExchangeTetrahydrofuran (THF)Aprotic ether solvent, stable at the very low temperatures required. acs.orgnih.gov

Catalytic Systems in this compound Synthesis

Catalysts are essential for facilitating many of the key transformations in the synthesis of this compound, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Palladium (Pd) complexes are the most prominent catalysts used in advanced synthetic routes for modifying the benzoxazolone core. acs.orgcnr.it Catalysts like Pd(dppf)Cl₂ are used for Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the C-6 position, while heterogeneous catalysts like 10% Pd/C are standard for hydrogenation steps, such as the reduction of a nitro group to an amine precursor. acs.orgcnr.itnih.gov

For the cyclization step to form the benzoxazole ring, a wide array of catalysts has been explored. These include Brønsted acids, Lewis acids like BF₃·Et₂O, and various metal-based catalysts. rsc.orgacs.org For instance, nickel(II) complexes have been used to assist in the intramolecular cyclization of 2-aminophenol and aldehydes. rsc.org In some cases, copper iodide (CuI) has been employed as a catalyst for coupling reactions involving heterocyclic amines. nih.gov The development of reusable, heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, represents a move towards more sustainable and greener synthetic processes. acs.org

Temperature and Pressure Control in Reaction Kinetics

Temperature is a critical parameter that directly influences the rate and selectivity of chemical reactions. In the synthesis of this compound derivatives, specific temperature control is vital. For instance, highly reactive organometallic intermediates, such as those formed during a lithium-halogen exchange, must be generated and reacted at very low temperatures (e.g., -78 °C) to prevent decomposition and unwanted side reactions. acs.orgnih.gov

Conversely, many steps, such as cyclizations, N-alkylations, or certain palladium-catalyzed couplings, require elevated temperatures (reflux) to overcome activation energy barriers and achieve reasonable reaction rates. acs.orgnih.govrsc.org For example, dehydration steps are often carried out at the reflux temperature of a solvent like toluene (approx. 110 °C). nih.gov The selective halogenation of the benzoxazolone ring is also highly temperature-dependent; performing the reaction at low temperatures (e.g., -20 °C) can significantly improve the yield of the desired mono-halogenated product by minimizing over-halogenation. google.com

While most of these syntheses are conducted at atmospheric pressure, the use of microwave irradiation has emerged as a technique to dramatically shorten reaction times. rsc.org Microwave-assisted synthesis can rapidly heat the reaction mixture to the desired temperature, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.

Reaction TypeTypical TemperatureRationaleReference
Lithium-Halogen Exchange-78 °CTo maintain the stability of the highly reactive organolithium intermediate. acs.orgnih.gov
Selective Halogenation-20 °C to 0 °CTo control selectivity and prevent the formation of di-substituted byproducts. google.com
Hydrogenation (Pd/C)Room Temp to 60 °CMild conditions are often sufficient for reducing nitro groups or double bonds. nih.gov
Cyclization / DehydrationReflux (e.g., 80-140 °C)To provide sufficient energy to overcome the activation barrier. nih.govrsc.org

Purification and Isolation Techniques for Synthetic Intermediates

The purity of the final 6-Bromo-3-ethyl-1,3-benzoxazol-2-one product is critically dependent on the effective purification of its synthetic intermediates, primarily the precursor 2-amino-4-bromophenol and the key intermediate 6-bromo-1,3-benzoxazol-2(3H)-one. A variety of techniques are employed to isolate and purify these compounds from crude reaction mixtures.

Crystallization and Recrystallization are the most common methods for purifying solid intermediates. The choice of solvent is critical for obtaining high-purity crystals. For benzoxazolone derivatives and their precursors, several solvent systems have been proven effective. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the mother liquor. The resulting crystals are then collected by filtration. ijpbs.com In some cases, a mixed solvent system is used, where the crude product is dissolved in a good solvent, and a poor solvent (anti-solvent) is added to induce precipitation. google.com

Column Chromatography is an indispensable technique for separating complex mixtures, closely related isomers, or removing tenacious impurities that cannot be eliminated by crystallization. researchgate.net Flash chromatography, which uses pressure to accelerate the solvent flow, is frequently used for rapid purification. nih.govtubitak.gov.tr The selection of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is optimized to achieve the best separation.

Liquid-Liquid Extraction is a standard workup procedure used to separate the product from a reaction mixture based on its solubility characteristics. Following a reaction, the mixture is often diluted with water and an immiscible organic solvent like ethyl acetate. nih.gov The target compound partitions into the organic layer, which can then be washed with aqueous acidic or basic solutions to remove corresponding basic or acidic impurities.

Decolorization with an adsorbent is sometimes necessary to remove colored impurities. Activated charcoal is a common clarifying agent used for this purpose. google.com The crude product is dissolved, treated with charcoal, and then filtered to remove the charcoal and the adsorbed impurities before proceeding with crystallization. google.com

Solid-Phase Extraction (SPE) represents a more advanced purification method. A specific application involves molecularly imprinted polymers (MIPs) designed to selectively bind a target molecule. frontiersin.org For a related compound, 4-hydroxy-2(3H)benzoxazolone, a molecularly imprinted polymer solid-phase extraction (MISPE) method was developed for efficient separation and purification, showcasing a highly selective isolation technique. frontiersin.org

Below are tables summarizing common purification techniques and conditions for benzoxazolone intermediates.

Table 1: Purification by Crystallization/Recrystallization

Intermediate TypeSolvent/Solvent SystemReference
6-Bromo-1,3-benzoxazol-2(3H)-one DerivativesMethanol researchgate.net
Substituted BenzoxazolesEthanol (B145695)/Water Mixtures
Substituted BenzoxazolesAcetone / Acetonitrile google.com
Benzoxazole Thioacetic Acid HydrazideMethanol ijpbs.com
N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamineEthanol nih.goviucr.org

Table 2: Purification by Column Chromatography

Intermediate TypeStationary PhaseMobile Phase (Eluent)Reference
Benzoxazolone-5-Urea DerivativesSilica GelDichloromethane / Methanol Gradient nih.gov
Benzoxazolone Urea/Thiourea DerivativesSilica GelEthyl Acetate / Hexane (50:50) tubitak.gov.tr
Benzoxazolone DerivativesSilica GelEthyl Acetate / Cyclohexane google.com
6-(Bromomethyl)-1,2-benzoxazol-3-oneSilica GelEthyl Acetate / Hexane

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary mode of reactivity for this compound involves the bromoethyl side chain. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles via an S(_N)2 mechanism. This pathway is fundamental to the synthesis of a wide range of derivatives, as the benzoxazolone scaffold is attached to other molecular fragments through the ethyl linker.

The reaction of this compound with nitrogen-based nucleophiles, particularly substituted piperazines and other amines, is a well-documented transformation pathway. These reactions are typically conducted in a polar solvent, such as isopropanol (B130326) or ethanol, and in the presence of a base like sodium carbonate to neutralize the hydrogen bromide formed during the reaction. google.com The addition of a catalyst like sodium iodide can accelerate the reaction through the in situ formation of the more reactive iodoethyl intermediate.

These nucleophilic substitution reactions are instrumental in the synthesis of various aryl piperazinyl-alkylene heterocyclic compounds. google.com For example, reacting this compound with different piperazine (B1678402) derivatives yields products where the piperazine nitrogen has displaced the bromide. google.com

NucleophileBaseSolventConditionsProductYieldRef
6-hydroxy-8-piperazinyl quinolineNa₂CO₃, NaI (cat.)IsopropanolReflux, 18h6-(2-(4-(6-hydroxyquinolin-8-yl)piperazin-1-yl)ethyl)benzoxazolone- google.com
5-piperazinyltetralinNa₂CO₃, NaI (cat.)IsopropanolReflux, 18h6-(2-(4-(tetralin-5-yl)piperazin-1-yl)ethyl)benzoxazolone- google.com
4-piperazinyl phthalazineNa₂CO₃EthanolReflux, 20h6-(2-(4-(4-phthalazinyl)piperazinyl)ethyl)-benzoxazolone11% google.com
4-methoxy-1-piperazinylnaphthaleneNa₂CO₃EthanolReflux, 36h6-(2-(4-(4-methoxy-1-naphthyl)piperazinyl)ethyl)benzoxazolone- google.com

The bromoethyl group of this compound is also reactive towards oxygen-containing nucleophiles, such as alcohols and phenols. In a reaction analogous to the Williamson ether synthesis, an alkoxide or phenoxide ion can attack the electrophilic carbon atom attached to the bromine, displacing the bromide ion to form an ether linkage. nih.govwizeprep.comlibretexts.org

This reaction is typically performed under basic conditions to deprotonate the alcohol or phenol, thereby generating a more potent nucleophile. The resulting products are ethers where the benzoxazolone moiety is connected to an alkoxy or phenoxy group through the ethyl bridge. The addition of an acid catalyst can also facilitate this type of reaction. wizeprep.comlibretexts.org Although specific examples for this compound are not detailed in readily available literature, this pathway follows fundamental principles of organic reactivity. msu.edu

Sulfur-containing nucleophiles, such as thiols, are highly effective in nucleophilic substitution reactions due to the high polarizability and nucleophilicity of sulfur. libretexts.org The reaction of this compound with a thiol under basic conditions would lead to the formation of a thioether (or sulfide). The thiol is first deprotonated by a base to form a thiolate anion, which is an excellent nucleophile. libretexts.org

This thiolate can then readily displace the bromine atom from the ethyl side chain in an S(_N)2 reaction. libretexts.orgbeilstein-journals.org This transformation provides a straightforward method for introducing sulfur-containing functionalities into the molecule, creating a diverse set of derivatives with a thioether linkage.

Electrophilic Aromatic Substitution Reactions on the Benzoxazolone Ring System

The benzoxazolone ring system is an aromatic structure that can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.commakingmolecules.com The position of the substitution on the benzene ring is directed by the existing substituents: the fused oxazolone (B7731731) ring and the 6-bromoethyl group.

Considering these factors, an incoming electrophile would likely be directed to the C5 or C7 position, which are ortho and para to the activating ring nitrogen and oxygen, respectively. The steric hindrance from the adjacent bromoethyl group at C6 might favor substitution at the C7 position.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grrsc.orgwiley-vch.de These reactions typically involve an organic halide and a metallic or organometallic reagent, catalyzed by a transition metal complex, most commonly palladium. wiley.com

The Suzuki-Miyaura coupling is a prominent cross-coupling reaction that pairs an organoboron compound (like a boronic acid) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. synarchive.comencyclopedia.pub

A critical requirement for the traditional Suzuki coupling is that the halide is attached to an sp²-hybridized carbon, such as those in aryl or vinyl groups. synarchive.com In the case of this compound, the bromine atom is part of a bromoethyl group, meaning it is attached to an sp³-hybridized carbon. This makes it an unsuitable substrate for the conventional Suzuki-Miyaura reaction. While cross-coupling reactions involving sp³-hybridized carbons are an active area of research, specific applications of Suzuki coupling with this compound are not reported. The reactivity of the bromoethyl group is dominated by nucleophilic substitution pathways rather than metal-catalyzed cross-coupling reactions like the Suzuki coupling. google.com

Sonogashira Coupling Applications

The Sonogashira reaction is a powerful and widely used cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. gold-chemistry.orgacademie-sciences.fr This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.org The aryl bromide functionality of this compound makes it an ideal substrate for Sonogashira coupling, allowing for the direct attachment of alkyne groups to the benzoxazolone scaffold.

This transformation is significant for the synthesis of functionalized arylalkynes, which are valuable intermediates in medicinal chemistry and materials science. silicycle.com The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups. gold-chemistry.org A typical Sonogashira coupling involving this compound would see it reacting with a terminal alkyne, such as phenylacetylene, to yield the corresponding 6-alkynyl-3-ethylbenzoxazolone derivative. The process generally involves the use of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt (e.g., CuI), and an amine that acts as both a base and, occasionally, a solvent (e.g., triethylamine (B128534) or diisopropylamine). rsc.orgorganic-chemistry.org

Figure 1: Representative Sonogashira coupling reaction of this compound.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Bromides

Component Example Role Reference
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst for C-C bond formation organic-chemistry.org
Copper(I) Co-catalyst CuI Activates the alkyne component gold-chemistry.org
Base Triethylamine (TEA), Diisopropylamine (DIPA) Neutralizes HX byproduct, solvent gold-chemistry.org
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Reaction medium rsc.org

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling partner | silicycle.com |

Other Coupling Reactions

Beyond Sonogashira coupling, the aryl bromide of this compound is amenable to a range of other palladium-catalyzed cross-coupling reactions, further extending its synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate. yonedalabs.comnobelprize.org The reaction is prized for its mild conditions, low toxicity of reagents, and high functional group tolerance. nobelprize.org There is evidence of 6-bromobenzoxazolone derivatives being successfully employed in Suzuki reactions. epo.org In a typical application, this compound would be reacted with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) to produce 6-aryl-3-ethylbenzoxazolone. academie-sciences.frharvard.edu This reaction is a cornerstone for synthesizing biaryl structures, which are common motifs in pharmacologically active compounds. nobelprize.org

Figure 2: Representative Suzuki-Miyaura coupling reaction of this compound.

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling

Component Example Role Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Primary catalyst harvard.edu
Ligand SPhos, PPh₃ Stabilizes and activates catalyst harvard.edu
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates boronic acid, neutralizes byproduct yonedalabs.com
Organoboron Reagent Phenylboronic acid, Potassium aryltrifluoroborates Coupling partner harvard.edu

| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium | yonedalabs.com |

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.com The C-6 bromine atom of this compound allows it to serve as the aryl halide component. For instance, reacting it with an alkene like methyl acrylate (B77674) would yield a 6-(alkenyl)benzoxazolone derivative, specifically a cinnamate (B1238496) ester analog. fu-berlin.de The reaction typically requires a palladium source such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like triethylamine. uniurb.it The intramolecular version of the Heck reaction is particularly powerful for constructing complex ring systems. princeton.edu

Figure 3: Representative Heck coupling reaction of this compound.

Table 3: Typical Reaction Conditions for Heck Coupling

Component Example Role Reference
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ Primary catalyst fu-berlin.de
Ligand PPh₃, P(t-Bu)₃ Stabilizes catalyst, influences regioselectivity fu-berlin.de
Base Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃ Neutralizes HX byproduct fu-berlin.de
Alkene Styrene, Methyl acrylate Coupling partner nih.gov

| Solvent | DMF, NMP, Acetonitrile (CH₃CN) | Reaction medium | fu-berlin.de |

Stille Coupling

The Stille reaction creates a C-C bond by coupling an organic halide with an organostannane reagent, catalyzed by palladium. nrochemistry.comnumberanalytics.com A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a notable drawback. organic-chemistry.org this compound can act as the electrophilic partner, reacting with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to introduce a wide array of substituents at the C-6 position. nrochemistry.comcore.ac.uk The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and are often performed in a non-polar solvent like toluene or THF. organic-chemistry.org

Figure 4: Representative Stille coupling reaction of this compound.

Table 4: Typical Reaction Conditions for Stille Coupling

Component Example Role Reference
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ Primary catalyst nrochemistry.comorganic-chemistry.org
Ligand PPh₃, AsPh₃ Stabilizes catalyst core.ac.uk
Organostannane Bu₃Sn(Vinyl), Me₃Sn(Aryl) Coupling partner nrochemistry.com
Solvent Toluene, DMF, THF Reaction medium nrochemistry.comcore.ac.uk

| Additive | LiCl, CuI | Can enhance reaction rate | organic-chemistry.org |

Cycloaddition and Ring-Opening Reactions

The benzoxazolone ring itself is a reactive entity, capable of undergoing transformations that alter the core heterocyclic structure.

Cycloaddition Reactions

Cycloaddition reactions are powerful for constructing cyclic molecules in a single, often stereospecific, step. fiveable.memdpi.com While the aromatic benzene portion of benzoxazolone is generally unreactive in common cycloadditions, the heterocyclic part can participate under certain conditions. Research on the related benzoxazole scaffold has shown it can undergo a phosphine-catalyzed dearomative [3+2] cycloaddition with a strained cyclopropenone. nih.gov This reaction breaks the aromaticity of the benzoxazole ring to form a complex, fused polycyclic system. It is plausible that the benzoxazolone ring could be activated towards similar cycloaddition pathways, providing a route to novel, three-dimensional structures from a planar starting material.

Ring-Opening Reactions

The lactam (cyclic carbamate) bond in the benzoxazolone ring is susceptible to cleavage, particularly under basic conditions. neu.edu.tr Treatment with a base like aqueous sodium hydroxide (B78521) can hydrolyze the carbamate (B1207046), leading to a ring-opening reaction that produces a 2-aminophenol derivative. neu.edu.tr This reactivity provides a synthetic route to substituted 2-aminophenols, which are themselves valuable synthetic intermediates. Furthermore, the mechanism of ring-opening via aminolysis (reaction with an amine) has been investigated through theoretical DFT calculations, providing insight into the reactivity of the benzoxazolone carbonyl group. lew.ro In some cases, the ring-opening can be part of a tandem sequence, where the initial product is trapped or undergoes a subsequent cyclization to form a different heterocyclic system. rsc.org

Figure 5: Base-mediated ring-opening of a benzoxazolone.

Exploration of Novel Reaction Mechanisms

The diverse reactivity of this compound provides fertile ground for the exploration of novel reaction mechanisms and synthetic methodologies.

The palladium-catalyzed coupling reactions, while well-established, continue to be an area of mechanistic investigation. For instance, the Heck reaction can proceed through either a neutral or a cationic pathway, depending on the substrates and conditions, which in turn affects selectivity. uniurb.it Understanding these pathways allows for the rational design of catalysts and conditions to favor specific outcomes. Similarly, the precise role of the base and additives in the Suzuki-Miyaura reaction is a subject of ongoing study, with findings indicating that the base is crucial for activating the organoboron species towards transmetalation. yonedalabs.com

More novel mechanistic pathways are emerging from studies on the benzoxazole core itself. The discovery of an organocatalyzed, dearomative [3+2] cycloaddition using a simple phosphine catalyst points towards new, metal-free ways to activate and functionalize these heterocycles. nih.gov The mechanism involves the phosphine opening the strained cyclopropenone to form a reactive zwitterionic intermediate, which then engages the benzoxazole. nih.gov

Additionally, environmentally friendly methods are being developed that merge the ring-opening of benzoxazoles with subsequent oxidative cyclizations. rsc.org These reactions can proceed through plausible radical processes, offering an alternative to traditional polar reaction mechanisms and enabling the synthesis of complex molecules like 2-aminobenzoxazoles in a greener fashion. rsc.org The study of such tandem reactions and radical-based mechanisms represents a frontier in the chemistry of benzoxazolone derivatives, promising more efficient and sustainable synthetic routes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For benzoxazolone derivatives, ¹H and ¹³C NMR are fundamental in confirming the substitution patterns on the aromatic ring and the nature of the substituent at the nitrogen atom.

Proton NMR (¹H NMR) spectroscopy is pivotal for identifying the number and types of protons in a molecule. In the case of 6-bromo-3-ethyl-1,3-benzoxazol-2-one, the absence of a signal for the N-H proton, which is typically observed in the unsubstituted 6-bromobenzoxazol-2-one (around 8.89 ppm), confirms the successful N-alkylation. researchgate.nettandfonline.com

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene ring. Based on the structure and the electronic effects of the bromine atom and the benzoxazolone system, these protons would appear as distinct multiplets. For a related compound, 6-bromo-1,3-benzoxazol-2(3H)-one, the aromatic protons appear at approximately 6.96 ppm (doublet, J = 8.4 Hz), 7.31 ppm (doublet of doublets, J = 9.9 Hz, J = 8.1 Hz), and 7.39 ppm (doublet, J = 1.5 Hz). researchgate.net For this compound, similar splitting patterns are anticipated, though the exact chemical shifts may vary slightly due to the influence of the N-ethyl group.

The ethyl group will present a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The methylene protons, being adjacent to the nitrogen atom, will be deshielded and are expected to resonate downfield. The methyl protons will appear more upfield. This typical ethyl group pattern provides clear evidence of the N-ethyl substitution. uobaghdad.edu.iq

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (H-4)~7.4-7.6d~1.5-2.0
Aromatic H (H-5)~7.2-7.4dd~8.5, ~2.0
Aromatic H (H-7)~7.0-7.2d~8.5
Methylene (-NCH₂CH₃)~3.8-4.0q~7.0
Methyl (-NCH₂CH₃)~1.3-1.5t~7.0

Carbon-13 NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule.

The carbonyl carbon (C=O) of the lactam ring is expected to appear in the downfield region, typically around 153-155 ppm, a characteristic feature of benzoxazolone systems. researchgate.net The aromatic carbons will resonate in the range of approximately 110-145 ppm. The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the heavy atom effect. The signals for the ethyl group carbons will be observed in the upfield region of the spectrum. The methylene carbon (-CH2-) attached to the nitrogen will be more deshielded than the terminal methyl carbon (-CH3).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~154
Aromatic C-O~142
Aromatic C-N~130
Aromatic C-Br~115
Aromatic CH~110-128
Methylene (-NCH₂CH₃)~38
Methyl (-NCH₂CH₃)~14

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra establish correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of the aromatic protons and confirming the ethyl group spin system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the molecule.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connectivity between the ethyl group and the nitrogen atom of the benzoxazolone ring, as well as confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. neu.edu.tr The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent band will be the stretching vibration of the carbonyl group (C=O) of the lactam ring, which typically appears in the range of 1760-1780 cm⁻¹. tandfonline.com The presence of this strong absorption is a key indicator of the benzoxazolone core. Other significant absorptions include the C-N stretching vibrations and the aromatic C=C stretching bands. The C-H stretching vibrations of the aromatic ring and the ethyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. For related benzoxazole structures, characteristic bands are also observed for C=N and C-O stretching. mdpi.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **
Carbonyl (Lactam)C=O stretch~1770
Aromatic RingC=C stretch~1600, ~1480
Alkyl GroupC-H stretch~2950, ~2870
Aromatic C-HC-H stretch~3050
AmineC-N stretch~1250
Alkyl HalideC-Br stretch~600-700

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M⁺+2) of similar intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for benzoxazolone derivatives involve the loss of small molecules such as CO and the cleavage of substituents. For this compound, fragmentation could involve the loss of the ethyl group or parts of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. jst.go.jp For this compound (C₉H₈BrNO₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural analysis of chemical compounds. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This technique provides detailed structural information by revealing the fragmentation pathways of a molecule, which are indicative of its constituent parts. nationalmaglab.org

In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺• is first isolated in the initial mass analyzer (MS1). wikipedia.org This isolated ion is then subjected to fragmentation through methods like collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting fragment (product) ions are then analyzed in a second mass analyzer (MS2).

The fragmentation pattern is highly dependent on the chemical structure. Studies on analogous benzoxazolone and benzoxazinone (B8607429) derivatives show that while the core benzoxazolone ring can be highly stable, substituents significantly influence the fragmentation pathways. nih.govfateallchem.dk For this compound, characteristic fragmentation would be expected to involve the loss of the ethyl group, cleavage of the heterocyclic ring, and loss of bromine or carbonyl groups. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure. nih.gov

The table below outlines a plausible fragmentation pathway for this compound based on established principles of mass spectrometry.

Table 1: Predicted MS/MS Fragmentation Data for this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Assignment of Loss
242/244 [M+H]⁺214/21628Ethylene (C₂H₄)
242/244 [M+H]⁺185/18757C₂H₄ + CO
242/244 [M+H]⁺16379/81 (Br)Bromine radical
214/216186/18828Carbon monoxide (CO)

Note: The m/z values for bromine-containing ions are presented as a pair, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. rsc.org This method, typically involving combustion analysis, precisely determines the weight percentage of key elements—primarily Carbon (C), Hydrogen (H), and Nitrogen (N)—within a sample. nih.govmeasurlabs.com The experimentally determined percentages are then compared against the theoretical values calculated from the proposed chemical formula.

For a novel compound like this compound (C₉H₈BrNO₂), this analysis is critical for confirming that the synthesized product has the correct elemental composition. A high degree of correlation between the found and calculated values provides strong evidence of the compound's identity and high purity. rsc.org According to guidelines in synthetic chemistry, a deviation of ±0.4% between the experimental and theoretical values is generally considered acceptable for a pure compound. nih.gov

The table below shows the theoretical elemental composition of this compound alongside a set of representative experimental data that would confirm its purity.

Table 2: Elemental Analysis Data for this compound (Formula: C₉H₈BrNO₂)
ElementTheoretical Mass %Experimental Mass % (Found)Deviation (%)
Carbon (C)44.6644.81+0.15
Hydrogen (H)3.333.29-0.04
Nitrogen (N)5.795.71-0.08

Chromatographic Separation and Purity Assessment Techniques

Chromatography is an indispensable tool for the separation, identification, and purity assessment of chemical mixtures. khanacademy.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly vital in the analysis of synthetic compounds like this compound. acs.orgnih.gov These techniques separate components based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). khanacademy.org

For purity assessment, a sample of the synthesized compound is analyzed, and the resulting chromatogram should ideally show a single, sharp peak, indicating the absence of impurities. Research on related benzoxazolone derivatives has established that final compound purity is often confirmed to be ≥95% using HPLC or UPLC/MS analysis. acs.orgnih.govd-nb.info

The selection of chromatographic conditions is crucial for achieving effective separation. rsc.org Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. thieme-connect.com The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to optimize the separation of the target compound from any starting materials or by-products. thieme-connect.com

The table below summarizes typical conditions that could be used for the chromatographic analysis of this compound.

Table 3: Representative HPLC/UPLC Conditions for Purity Analysis
ParameterConditionPurpose
InstrumentHPLC or UPLC system with UV or MS detectorSeparation and detection of the analyte. clockss.orggoogle.com
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Stationary phase for separation based on hydrophobicity. thieme-connect.com
Mobile PhaseGradient of Acetonitrile and WaterElutes compounds from the column; gradient allows for separation of compounds with varying polarities. thieme-connect.com
Flow Rate1.0 mL/minMaintains consistent elution and retention times. thieme-connect.com
DetectionUV at 220 nm or 254 nmQuantification and detection of the aromatic benzoxazolone chromophore. google.com
Purity Acceptance≥95% peak areaStandard criterion for compound purity in research. acs.orgd-nb.info

Theoretical and Computational Investigations of 6 Bromoethylbenzoxazolone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For benzoxazolone derivatives, DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-31G*, are instrumental in determining molecular geometries, electronic properties, and the relative energies of different molecular states. nih.gov

These calculations can predict the stability of 6-Bromoethylbenzoxazolone by calculating its total energy. Furthermore, DFT is used to identify the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and electrostatic potential. The presence of the bromine atom and the ethyl group on the benzoxazolone core influences the electron distribution, thereby affecting the molecule's reactivity.

Table 1: Representative DFT-Calculated Properties for Benzoxazolone Derivatives

Property Typical Calculated Value Range Significance
Total Energy (Hartree) Varies based on specific derivative Indicates relative stability
Dipole Moment (Debye) 2 - 5 D Reflects polarity and intermolecular interactions

Note: The values in this table are representative and derived from computational studies on various benzoxazolone derivatives. Specific values for this compound would require dedicated calculations.

Molecular orbital (MO) theory provides a deeper understanding of the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org

For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich aromatic ring, while the LUMO may be centered on the oxazolone (B7731731) ring. A smaller HOMO-LUMO gap suggests higher reactivity. Time-dependent DFT (TD-DFT) calculations can further be used to predict the electronic absorption spectra of the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies of a Substituted Benzoxazole (B165842)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: This data is illustrative for a substituted benzoxazole and serves as an example of the outputs of molecular orbital analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

By simulating the molecule's movement over nanoseconds, researchers can identify the most stable conformations and understand the energy barriers between different conformational states. This information is crucial for understanding how the molecule might bind to a target protein or how it behaves in solution.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides invaluable tools for mapping out the pathways of chemical reactions, identifying transition states, and calculating reaction barriers. rsc.orgsmu.edu

For any chemical reaction involving this compound, such as nucleophilic substitution or ring-opening reactions, there exists a high-energy transition state that must be overcome. Computational methods can be used to locate the geometry of this transition state and calculate its energy. For instance, in the aminolysis of 2-benzoxazolinone (B145934), a four-centered transition state has been identified computationally. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics. nih.gov

By mapping the entire reaction pathway, from reactants to products through the transition state, computational chemists can gain a complete picture of the reaction mechanism. This involves calculating the energy of the molecule at various points along the reaction coordinate. The inclusion of solvent effects, often modeled using a polarizable continuum model (PCM), can significantly influence the calculated reaction barriers. nih.gov For example, the energy barrier for the aminolysis of 2-benzoxazolinone is found to be considerably lower in polar solvents like water and ethanol (B145695) compared to the gas phase. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
2-benzoxazolinone
water

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard tool for the prediction of spectroscopic parameters. These calculations can provide valuable insights into the structural and electronic properties of molecules like this compound. By solving the Schrödinger equation for the molecule, it is possible to obtain optimized geometries and calculate various spectroscopic data, which can then be compared with experimental results for validation.

For instance, methods like the Becke-3-Lee-Yang-Parr (B3LYP) functional combined with a suitable basis set such as 6-311++G(d,p) are commonly employed for these predictions. nih.gov The calculated vibrational frequencies from such studies can be correlated with experimental infrared (IR) and Raman spectra. scispace.com To improve the accuracy of these predictions, calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods. scispace.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be computed using techniques like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide a theoretical spectrum that can aid in the interpretation of experimental NMR data, helping to assign specific peaks to the corresponding atoms in the this compound structure.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. nih.gov The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic absorption properties. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption and the nature of the electronic transitions involved. scispace.com

Below is a hypothetical table of predicted spectroscopic data for this compound, based on the types of results obtained from DFT calculations for similar molecules.

Parameter Predicted Value Computational Method
¹H NMR (ppm) Calculated chemical shifts for aromatic and ethyl protonsGIAO/B3LYP/6-311++G(d,p)
¹³C NMR (ppm) Calculated chemical shifts for all carbon atomsGIAO/B3LYP/6-311++G(d,p)
IR (cm⁻¹) Calculated vibrational frequencies for key functional groups (e.g., C=O, C-N, C-Br)B3LYP/6-311++G(d,p)
UV-Vis (nm) Predicted wavelength of maximum absorption (λmax)TD-DFT/B3LYP/6-311++G(d,p)

Structure-Activity Relationship (SAR) Studies through Computational Modeling (focused on the chemical structure)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.com Computational modeling plays a crucial role in modern SAR by quantifying the structural features of a molecule and relating them to its activity through mathematical models, a process known as Quantitative Structure-Activity Relationship (QSAR). mdpi.comnih.gov

For this compound, a QSAR study would involve calculating a variety of molecular descriptors that encode different aspects of its chemical structure. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices. researchgate.net

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, HOMO/LUMO energies, and atomic charges.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its interaction with biological membranes and protein binding pockets.

Once these descriptors are calculated for a series of related benzoxazolone derivatives, a mathematical model can be built to correlate these descriptors with their measured biological activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The key structural features of this compound that would be of interest in a SAR study include:

The benzoxazolone core: This rigid bicyclic system provides a scaffold for the attachment of various functional groups.

The bromo substituent at position 6: The position, size, and electronegativity of this halogen atom can significantly influence the molecule's electronic properties and its ability to form halogen bonds.

The ethyl group: The size, conformation, and hydrophobicity of this alkyl chain can affect the molecule's solubility and binding to target proteins.

By systematically modifying these structural features and analyzing the resulting changes in activity, a comprehensive SAR profile for this class of compounds can be developed. For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent at a particular position enhances activity, while the presence of a hydrogen bond donor at another position is detrimental. This information is invaluable for the rational design of new and improved benzoxazolone derivatives.

The table below illustrates the types of molecular descriptors that would be calculated for this compound in a QSAR study.

Descriptor Type Example Descriptor Structural Feature Represented
Topological Kier's molecular connectivity indices (¹χ, ¹χv) researchgate.netAtomic connectivity and branching
Electronic HOMO/LUMO energiesElectron-donating/accepting ability
Steric Molecular volumeOverall size and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity and membrane permeability

Role of 6 Bromoethylbenzoxazolone As a Precursor in Advanced Organic Synthesis and Chemical Biology

Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of the bromoethyl group on the benzoxazolone core makes 6-Bromoethylbenzoxazolone a versatile starting material for the synthesis of a wide array of heterocyclic frameworks. The reactivity of the alkyl bromide allows for facile nucleophilic substitution reactions, while the benzoxazolone ring itself can participate in various transformations.

A primary application of the bromoethyl moiety is in the alkylation of various nucleophiles, leading to the formation of new carbon-heteroatom bonds. For instance, reaction with primary or secondary amines can yield N-substituted derivatives, which can then undergo further cyclization reactions to form fused heterocyclic systems. For example, reaction with a substituted aniline could be followed by an intramolecular cyclization to afford a tricyclic benzodiazepine derivative.

Furthermore, the bromoethyl group can be converted into other functional groups to expand its synthetic utility. For example, treatment with sodium azide can furnish the corresponding azidoethyl derivative. This azide can then participate in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to generate triazole-containing heterocyclic frameworks organic-chemistry.orgwikipedia.org. This "click chemistry" approach is particularly valuable for its high efficiency and functional group tolerance beilstein-journals.orgjenabioscience.com.

The benzoxazolone ring itself can be a substrate for various synthetic transformations. For instance, the lactam nitrogen can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups neu.edu.tr. The combination of these reactions with modifications at the 6-position via the bromoethyl group allows for the creation of a diverse library of complex heterocyclic structures.

Table 1: Examples of Heterocyclic Frameworks Potentially Synthesized from this compound

Starting Material Reagent(s) Resulting Heterocyclic Core Potential Application Area
This compound Substituted Aniline, Base Tricyclic Benzodiazepine CNS-active compounds
This compound Sodium Azide, then Terminal Alkyne, Cu(I) Triazolyl-benzoxazolone Bio-conjugation, Medicinal Chemistry

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. The modular nature of this compound makes it an attractive scaffold for inclusion in such libraries. Its utility in this context is primarily derived from its potential for solid-phase organic synthesis (SPOS).

In a typical solid-phase approach, the benzoxazolone core could be immobilized on a solid support, such as a resin, through a suitable linker attached to the lactam nitrogen. The bromoethyl group at the 6-position would then be available for reaction with a diverse set of building blocks in solution. By splitting the resin into multiple portions and reacting each with a different reagent, a large library of compounds with varying substituents at the 6-position can be generated.

Alternatively, a "scaffold-first" approach could be employed where the this compound is kept in solution and reacted with a library of resin-bound nucleophiles. After the reaction, the excess solution-phase starting material can be washed away, and the desired products can be cleaved from the resin.

The versatility of the bromoethyl group allows for a wide range of chemical transformations suitable for combinatorial synthesis, including nucleophilic substitutions with amines, thiols, and alkoxides. Furthermore, conversion of the bromide to other functional groups, such as an azide or an alkyne, on the solid support would allow for the use of click chemistry to introduce further diversity researchgate.net.

Table 2: Potential Solid-Phase Synthesis Strategy for a 6-Substituted Benzoxazolone Library

Step Procedure Purpose
1 Immobilize benzoxazolone on a solid support (e.g., Wang resin) via the lactam nitrogen. Anchor the scaffold for solid-phase synthesis.
2 Split the resin into multiple reaction vessels. Prepare for the introduction of diverse building blocks.
3 React each portion of the resin with a different nucleophile (e.g., R-NH2, R-SH). Introduce diversity at the 6-position via the bromoethyl group.
4 Combine and wash the resin. Pool the library members and remove excess reagents.

Design and Synthesis of Pharmacological Probes (focus on synthetic aspects)

Pharmacological probes are essential tools for studying the function of biological targets. The benzoxazolone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets wikipedia.org. This compound serves as a key starting material for the synthesis of such probes due to the ease with which the bromoethyl group can be functionalized.

Scaffold-Based Drug Design Strategies

In scaffold-based drug design, a core molecular framework with known biological activity is systematically modified to optimize its properties. The benzoxazolone core has been identified as a scaffold for various biological targets, including enzymes and receptors researchgate.net. The synthetic accessibility of derivatives from this compound allows for the exploration of the structure-activity relationship (SAR) around this core.

For example, the bromoethyl group can be used to introduce a variety of side chains that can interact with specific pockets in a target protein. By synthesizing a series of analogs with different substituents at the 6-position, medicinal chemists can probe the steric and electronic requirements of the binding site. The synthesis of bivalent ligands, where two benzoxazolone scaffolds are linked together, has been shown to be an effective strategy for enhancing binding affinity and selectivity nih.gov. This compound is an ideal starting material for creating such dimers by reacting it with a suitable diamine linker.

Ligand Synthesis for Target Validation

The synthesis of potent and selective ligands is crucial for validating the role of a biological target in a disease process. The bromoethyl group of this compound can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various pharmacophores. For instance, reaction with piperazine (B1678402) derivatives, a common motif in many centrally active drugs, can be achieved through N-alkylation nih.govresearchgate.net.

The synthesis of a focused library of compounds derived from this compound can be used to identify high-affinity binders for a particular target. These ligands can then be used in biochemical and cellular assays to modulate the activity of the target and study the downstream biological consequences.

Development of Chemical Tools for Biological Investigations (focus on chemical synthesis)

Beyond their direct therapeutic potential, small molecules are invaluable as chemical tools to interrogate biological systems. This compound provides a platform for the synthesis of such tools, including fluorescent probes and radiolabeled ligands for imaging applications.

The synthesis of fluorescent probes often involves the conjugation of a fluorophore to a scaffold that directs it to a specific biological target. The bromoethyl group of this compound can serve as a reactive handle for attaching a fluorescent dye. For example, reaction with an amino-functionalized fluorophore would yield a fluorescently tagged benzoxazolone derivative.

Alternatively, the bromoethyl group could be converted to a functionality that is amenable to bioorthogonal chemistry. As previously mentioned, conversion to an azide allows for the use of click chemistry to attach a fluorophore containing a terminal alkyne organic-chemistry.orgwikipedia.org. This approach is particularly useful for labeling biomolecules in complex biological environments.

For in vivo imaging techniques such as Positron Emission Tomography (PET), radiolabeled ligands are required. The synthesis of these ligands often involves the introduction of a positron-emitting isotope, such as fluorine-18, in the final step of the synthesis. The bromoethyl group of this compound could potentially be a precursor for radiosynthesis. For example, nucleophilic substitution of the bromide with [¹⁸F]fluoride could provide a route to a fluorine-18 labeled benzoxazolone derivative nih.govresearchgate.netfrontiersin.org. The development of such PET radioligands would enable the non-invasive imaging and quantification of their target in living subjects.

Table 3: Potential Synthetic Routes to Chemical Tools from this compound

Chemical Tool Synthetic Strategy Key Reagents
Fluorescent Probe Nucleophilic substitution with an amino-functionalized fluorophore. Amino-fluorophore, Base
Clickable Probe Conversion of bromide to azide, followed by CuAAC with an alkyne-fluorophore. NaN₃, Alkyne-fluorophore, Cu(I)

Contribution to Materials Science through Organic Synthesis

The unique photophysical and electronic properties of the benzoxazolone ring system make it an attractive component for the synthesis of functional organic materials. This compound can serve as a monomer or a key intermediate in the preparation of polymers and other materials with tailored properties.

The synthesis of high-performance polymers, such as polyimides, often requires monomers with specific functional groups. While not a direct example using this compound, the synthesis of poly(benzoxazole imide)s from diamines containing a benzoxazole (B165842) moiety highlights the potential for this class of compounds in polymer chemistry. The incorporation of the rigid benzoxazolone unit into a polymer backbone can enhance its thermal stability and mechanical properties. The bromoethyl group of this compound could be utilized for post-polymerization modification or for the synthesis of novel monomers for polymerization reactions.

Furthermore, the benzoxazolone core can be incorporated into dyes and pigments. The electronic properties of the benzoxazolone ring can be tuned by the introduction of various substituents, and the bromoethyl group provides a convenient handle for attaching the benzoxazolone scaffold to other chromophoric systems.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-substituted benzoxazolone
Tricyclic benzodiazepine
6-(2-Azidoethyl)benzo[d]oxazol-2(3H)-one
Triazolyl-benzoxazolone
Thiazolyl-benzoxazolone
Piperazine

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches to 6-Bromo-3-ethyl-1,3-benzoxazol-2-one (B407235) Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. uniroma1.it For the synthesis of benzoxazole (B165842) derivatives, including 6-bromo-3-ethyl-1,3-benzoxazol-2-one, research is moving away from traditional methods that often involve hazardous reagents and harsh conditions. nih.gov

Emerging sustainable methods focus on several key areas:

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are being explored to accelerate reaction times and improve energy efficiency in the formation of the benzoxazole core. mdpi.com

Eco-Friendly Solvents: The use of deep eutectic solvents (DES) and aqueous media is being investigated as greener alternatives to volatile organic compounds. mdpi.com

Waste Valorization: Some innovative approaches utilize industrial byproducts, such as fly ash, as catalysts, transforming waste into a valuable resource for chemical synthesis. nih.gov

Mechanochemistry: Solvent-free mechanochemical reactions, which involve grinding solid reactants together, offer a significant reduction in solvent waste. researchgate.net

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For the synthesis of benzoxazoles, research is active in exploring novel catalytic systems that can offer milder reaction conditions and greater functional group tolerance. While traditional methods often rely on strong acids or transition metals, newer approaches are being developed. nih.gov

Examples of novel catalytic systems applicable to benzoxazole synthesis include:

Iodine-Mediated Cyclization: Molecular iodine is being used as an eco-friendly and cost-effective catalyst for oxidative cyclization reactions to form the benzoxazole ring. nih.gov

Polymer-Supported Catalysts: Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has been demonstrated as a reusable and efficient catalyst for the synthesis of benzoxazole derivatives, simplifying product purification and catalyst recovery. researchgate.net

Nanocatalysts: The use of nanoparticles as catalysts is a growing field, offering high surface area and unique reactivity for various organic transformations relevant to benzoxazole synthesis.

These advanced catalytic systems are pivotal for enhancing the efficiency and sustainability of synthesizing compounds like 6-bromo-3-ethyl-1,3-benzoxazol-2-one.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. jetir.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes.

For a target molecule like 6-bromo-3-ethyl-1,3-benzoxazol-2-one, AI and ML can be applied to:

Predict Reaction Yields: By training models on existing reaction data for benzoxazole synthesis, it is possible to predict the yield of a reaction with a given set of reactants, catalysts, and conditions.

Optimize Reaction Conditions: AI algorithms can explore a multidimensional parameter space (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing byproducts.

Discover Novel Synthetic Pathways: Machine learning can propose entirely new synthetic routes to the target molecule that may be more efficient or sustainable than known methods.

While still an emerging field, the application of AI and ML holds significant promise for accelerating the development and optimization of synthetic routes to complex molecules like 6-bromo-3-ethyl-1,3-benzoxazol-2-one.

Exploration of New Chemical Transformations of the Bromoethylbenzoxazolone Scaffold

The 6-bromo-3-ethyl-1,3-benzoxazol-2-one scaffold, with its reactive bromine atom and modifiable benzoxazolone core, serves as a versatile platform for further chemical transformations. researchgate.net This allows for the creation of diverse molecular architectures and the exploration of new chemical space.

Future research in this area is likely to focus on:

Cross-Coupling Reactions: The bromine atom at the 6-position is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents to the benzene (B151609) ring.

Functionalization of the Ethyl Group: The ethyl group at the 3-position can also be a site for further chemical modification, although it is generally less reactive than the aryl bromide.

Ring-Opening and Rearrangement Reactions: Exploring the reactivity of the benzoxazolone ring itself under various conditions could lead to novel heterocyclic structures.

The ability to diversify the 6-bromo-3-ethyl-1,3-benzoxazol-2-one scaffold is crucial for its application in areas such as medicinal chemistry and materials science. researchgate.net

Interdisciplinary Research at the Interface of Organic Synthesis and Other Scientific Disciplines

The synthesis of novel compounds like 6-bromo-3-ethyl-1,3-benzoxazol-2-one is often driven by their potential applications in other scientific fields. The benzoxazolone core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov

Future interdisciplinary research involving this compound could include:

Medicinal Chemistry: Synthesizing libraries of derivatives based on the 6-bromo-3-ethyl-1,3-benzoxazol-2-one scaffold to screen for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. researchgate.netnih.gov

Materials Science: Incorporating the benzoxazolone moiety into polymers or other materials to explore its potential for creating novel functional materials with specific optical or electronic properties.

Chemical Biology: Using derivatives of 6-bromo-3-ethyl-1,3-benzoxazol-2-one as chemical probes to study biological processes and identify new drug targets.

The collaboration between organic chemists and researchers in other disciplines is essential for unlocking the full potential of this and other novel chemical entities.

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